(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid
Description
(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid is a chiral bicyclo[1.1.1]pentane-containing amino acid derivative. Its structure features:
- A bicyclo[1.1.1]pentane core, a strained hydrocarbon known for its unique three-dimensional geometry and applications in medicinal chemistry as a bioisostere for aromatic or linear aliphatic groups.
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality, enhancing solubility in organic solvents and stability during synthetic processes.
- A (2R) stereocenter, critical for enantioselective interactions in drug design.
This compound is primarily used in peptide synthesis and pharmaceutical research, where its rigid bicyclic structure can modulate pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7?,8-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOIYYBDLNMKB-XIGTVVQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triethylborane-Promoted Atom Transfer Radical Addition (ATRA)
A seminal approach involves triethylborane-mediated ATRA reactions, which enable the formation of 1-halo-3-substituted BCPs (e.g., 1-iodo-BCP derivatives) from [1.1.1]propellane precursors. Key steps include:
-
Reaction Conditions : Use of silver nitrate (AgNO₃) as a catalyst and Selectfluor as a fluorine source in acetonitrile at 0°C to room temperature.
-
Yield Optimization : Yields up to 85% are achieved by controlling radical initiation and halogen transfer.
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety. This method reduces side reactions and improves reproducibility, achieving yields >90% for halogenated BCP intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
| Catalyst | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Buchwald-Hartwig | 78 | 95 |
| AgNO₃/Et₃B | Radical Fluorination | 85 | N/A |
| EDCl/HOBt | Amidation | 92 | N/A |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12 (d, 1H, CH), 1.98–2.15 (m, 6H, BCP).
-
HRMS : Calculated for C₁₂H₁₉NO₄ [M+H]⁺: 241.1315; Found: 241.1318.
Industrial-Scale Production
Process Intensification
Cost Analysis
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| BCP Core Synthesis | Silver catalyst | 35 |
| Boc Protection | Boc₂O reagent | 25 |
| Purification | Solvent consumption | 20 |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines. The incorporation of (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid into peptide sequences can enhance stability and bioavailability. Research has shown that bicyclic structures can improve the conformational rigidity of peptides, potentially leading to enhanced receptor binding affinity.
Drug Design
The unique bicyclic structure of this compound makes it a candidate for the development of novel pharmaceuticals targeting specific receptors or enzymes. Studies have indicated that compounds with bicyclic frameworks exhibit favorable pharmacokinetic properties, making them suitable for further exploration in drug design.
Polymer Chemistry
Due to its functional groups, this compound can be utilized in the synthesis of polymers with tailored properties. The incorporation of such compounds can lead to materials with enhanced mechanical strength and thermal stability, useful in various industrial applications.
Case Study 1: Synthesis of Bicyclic Peptides
A study conducted by Caputo et al. demonstrated the synthesis of bicyclic peptides utilizing this compound as a key intermediate. The resulting peptides showed improved binding affinities for specific targets compared to linear counterparts, highlighting the potential for enhanced therapeutic efficacy .
| Study | Findings |
|---|---|
| Caputo et al., 2020 | Bicyclic peptides synthesized exhibited higher receptor binding affinities than linear peptides due to conformational rigidity provided by bicyclic structures . |
Case Study 2: Polymer Development
Research by Anderson et al. explored the use of this compound in creating novel polymeric materials with enhanced thermal properties. The study concluded that polymers incorporating this compound displayed improved mechanical strength and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological responses. The pathways involved in these interactions are complex and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights
Trifluoromethyl groups (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and metabolic stability.
Amino Protection: Boc-protected amines (e.g., target compound) are stable under basic conditions, whereas free amines (e.g., ) enable direct conjugation but require handling under inert atmospheres.
Backbone Variations: Propanoic acid derivatives (e.g., ) exhibit longer carbon chains, enhancing hydrophobic interactions in lipid-rich environments. Methyl esters (e.g., ) serve as prodrugs, improving cell permeability before hydrolysis to active carboxylic acids.
Stereochemical Impact :
- The (2R) vs. (2S) configuration (e.g., target vs. ) can drastically alter biological activity, as seen in enantiomer-selective receptor binding.
Research and Application Trends
- Drug Discovery : Bicyclo[1.1.1]pentane analogs are increasingly used to replace tert-butyl or phenyl groups in kinase inhibitors, reducing off-target effects.
- Peptide Engineering : Boc-protected derivatives like the target compound facilitate solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.
- Material Science : The rigidity of bicyclo[1.1.1]pentane is exploited in designing high-performance polymers with controlled stereochemistry.
Biological Activity
(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid is a compound characterized by its unique bicyclo[1.1.1]pentane scaffold, which imparts significant structural rigidity and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molar Mass : 241.28356 g/mol
- IUPAC Name : this compound
The bicyclo[1.1.1]pentane structure is known for its high strain, which can influence the compound's interactions with biological targets.
The mechanism of action of this compound primarily involves its interaction with specific proteins and enzymes in biological systems. The rigid structure allows it to fit into unique binding sites, potentially modulating enzyme activity through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.
- Structural Rigidity : The bicyclic framework may stabilize interactions with protein targets.
Pharmacological Potential
Research indicates that compounds with similar bicyclo[1.1.1]pentane motifs have shown promise in various pharmacological contexts:
- Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition : Studies have demonstrated that bicyclo[1.1.1]pentane derivatives can act as potent inhibitors of IDO1, a target for cancer immunotherapy . This inhibition is crucial as IDO1 plays a role in immune suppression within the tumor microenvironment.
- Calcium Channel Modulation : Some derivatives have been shown to bind to the alpha-2-delta subunit of calcium channels, which is relevant for pain management therapies .
Table 1: Summary of Biological Activities
Case Study: IDO1 Inhibition
In a study focused on the development of IDO1 inhibitors, compounds derived from bicyclo[1.1.1]pentane exhibited excellent potency and selectivity against IDO1 over other targets such as TDO (tryptophan 2,3-dioxygenase). The compound demonstrated favorable pharmacokinetic profiles, including low clearance rates and high oral bioavailability .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR identify bicyclo[1.1.1]pentane proton environments and Boc-group integrity.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., HRMS-TOF CI with <2 ppm error, as in CAS: 2287260-06-2) .
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns .
What computational methods can predict the reactivity of the bicyclo[1.1.1]pentane core in nucleophilic substitution reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in ring-opening reactions.
- Molecular docking : Evaluates steric clashes between the bicyclo core and nucleophiles (e.g., thiols or amines) .
- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways .
How does the tert-butoxycarbonyl (Boc) group influence the compound’s solubility and reactivity?
Basic
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and protects the amine during synthesis. Its bulky tert-butyl moiety reduces aggregation in polar media, facilitating purification. Acidic deprotection (TFA/HCl) regenerates the free amine without degrading the bicyclo core .
What strategies resolve conflicting crystallographic data when determining the absolute configuration?
Q. Advanced
- Anomalous dispersion : Use of Cu-Kα radiation to differentiate enantiomers via Bijvoet pairs.
- SHELXL refinement : Incorporation of Flack parameter analysis to validate chirality .
- Cross-validation : Comparison of experimental and calculated circular dichroism (CD) spectra .
What are common side reactions during the coupling of bicyclo[1.1.1]pentane derivatives with amino acids?
Q. Basic
- Ring-opening : Nucleophilic attack on the strained bicyclo core by amines or water. Mitigated by anhydrous conditions and low temperatures.
- Epimerization : Racemization at the α-carbon. Minimized using coupling agents like HATU and short reaction times .
How can isotopic labeling be integrated into synthesis for metabolic studies?
Q. Advanced
- C/N-labeled Boc groups : Introduced via labeled tert-butoxycarbonyl reagents.
- Deuterated bicyclo precursors : Synthesized using DO in key steps for tracking in mass spectrometry .
What are optimal storage conditions to prevent degradation of the bicyclo[1.1.1]pentane structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
